molecular formula C8H8N2OS B2463225 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 57663-05-5

6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2463225
CAS No.: 57663-05-5
M. Wt: 180.23
InChI Key: KJWULASGLHQJBX-UHFFFAOYSA-N
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Description

6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a methyl group, a methylthio group, an oxo group, and a nitrile group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of β-haloester with thiourea, followed by cyclization and subsequent functional group modifications . Another approach includes the heating of β-aminoester with formamide or phenyl isocyanate . Additionally, a multistep synthesis starting from β-aminoester or α,β-unsaturated esters can be employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthetic processes starting from commercially available precursors. For example, 2-thiouracil can be converted to 2-methylthio-4-pyrimidinone through methylation using methyl iodide under basic conditions . This intermediate can then be further modified to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-methyl-4-methylsulfanyl-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWULASGLHQJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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